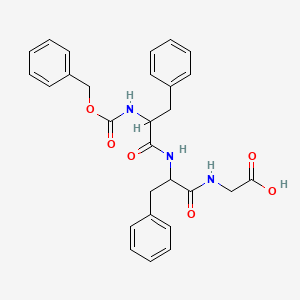![molecular formula C8H16N2O B12112358 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B12112358.png)
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of commercially available reagents and efficient reaction conditions makes this compound suitable for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Applications De Recherche Scientifique
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decane: Similar in structure but lacks the oxygen atom, leading to different reactivity and applications.
8-Oxa-2-azaspiro[4.5]decane:
1,3-Diazaspiro[4.5]decane: Another spirocyclic compound with different nitrogen positioning, leading to unique reactivity and applications.
These comparisons highlight the uniqueness of 8-Methyl-1-oxa-4,8-diazaspiro[4
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C8H16N2O/c1-10-5-2-8(3-6-10)9-4-7-11-8/h9H,2-7H2,1H3 |
Clé InChI |
PZWNEOIDEJXORB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2(CC1)NCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-](/img/structure/B12112291.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)


![2-Azaspiro[4.5]decan-8-ylmethanol](/img/structure/B12112309.png)

![5-Thiazolecarboxylic acid, 4-methyl-2-[[(3,4,5-trimethoxyphenyl)methyl]amino]-](/img/structure/B12112313.png)


![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B12112325.png)

![2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B12112352.png)
